
2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 2-methoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atoms are replaced by the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different pharmacological properties depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Uniqueness
2,4-Dichloro-6-(2-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group at the 2-position of the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Eigenschaften
CAS-Nummer |
1353856-29-7 |
|---|---|
Molekularformel |
C11H8Cl2N2O |
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
2,4-dichloro-6-(2-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-9-5-3-2-4-7(9)8-6-10(12)15-11(13)14-8/h2-6H,1H3 |
InChI-Schlüssel |
SUZYGCPPEQHWRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


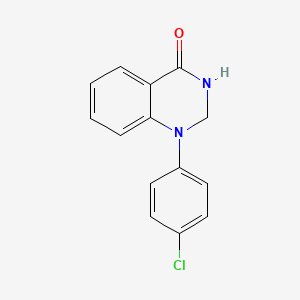
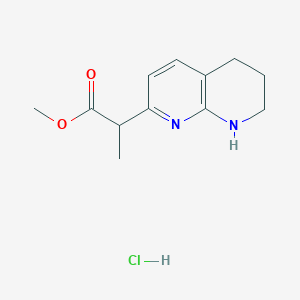

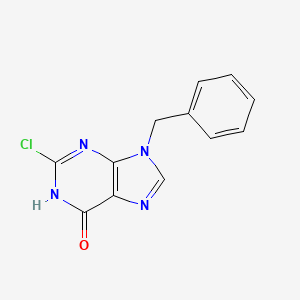
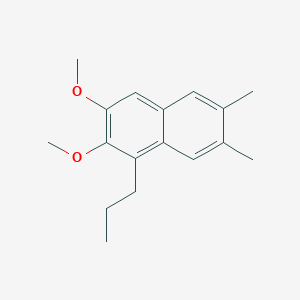
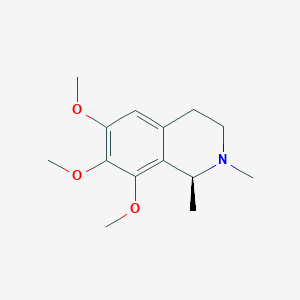
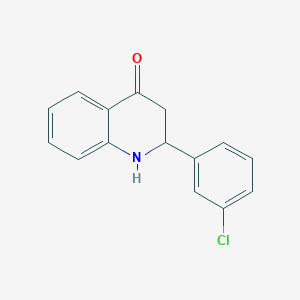
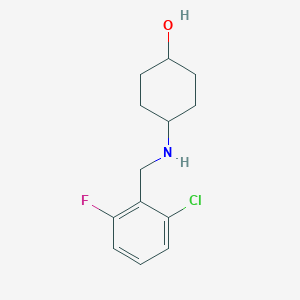
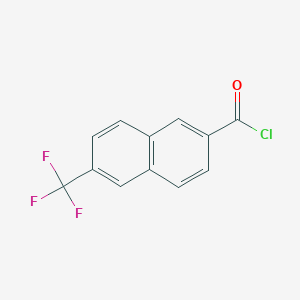
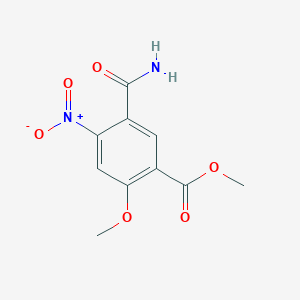

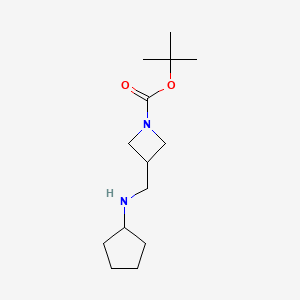

![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
